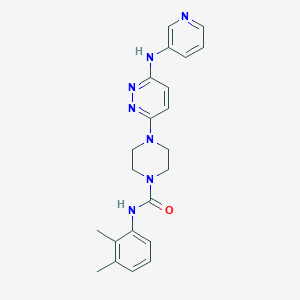

N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O/c1-16-5-3-7-19(17(16)2)25-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)24-18-6-4-10-23-15-18/h3-10,15H,11-14H2,1-2H3,(H,24,26)(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSCUHMSJGSLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,3-dimethylphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a piperazine core substituted with a pyridazine moiety and a dimethylphenyl group, which are crucial for its biological activity. The structural formula is represented as follows:

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways, potentially leading to apoptosis in malignant cells.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.2 | Cell cycle arrest |

| HeLa (Cervical) | 8.7 | Inhibition of proliferation |

These results highlight its potential as a chemotherapeutic agent, particularly in targeting resistant cancer types.

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown promise in reducing inflammation. Studies have demonstrated its ability to lower pro-inflammatory cytokine levels in cell culture models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Case Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, reinforcing its potential as an anticancer agent .

- Synergistic Effects with Chemotherapy : Another investigation assessed the compound's efficacy when combined with traditional chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes in breast cancer .

Vergleich Mit ähnlichen Verbindungen

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

- Structural Differences : Replaces the 2,3-dimethylphenyl group with a chroman-4-yl ring bearing a trifluoromethyl substituent.

- Pharmacological Profile : A potent, selective fatty acid amide hydrolase (FAAH) inhibitor with high brain penetration. Demonstrated efficacy in inflammatory pain models in rats (ED₅₀ = 3.1 mg/kg, p.o.) and >1,000-fold selectivity over other serine hydrolases .

- Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for central nervous system (CNS) targeting.

BG13856 [N-(2-methoxyphenyl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide]

- Structural Differences: Substitutes 2,3-dimethylphenyl with 2-methoxyphenyl and pyridin-3-ylamino with pyridin-4-ylamino.

- Molecular Properties : Molecular weight = 405.453 g/mol (vs. target compound’s estimated ~420–430 g/mol). The methoxy group may improve solubility but reduce membrane permeability compared to methyl groups .

- Implications : Positional isomerism (pyridin-4-yl vs. pyridin-3-yl) could alter binding affinity to kinase or receptor targets.

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

- Structural Differences : Features a chloro-trifluoromethylpyridinyl group and a benzoxazin-6-yl substituent.

- Key Features: The electron-withdrawing trifluoromethyl and chloro groups may enhance electrophilic interactions in enzyme active sites. Benzoxazinone moieties are associated with anti-inflammatory or antimicrobial activity .

Antiproliferative 4-(Aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)-piperazine-1-carboxamides

- Structural Differences : Incorporates a furopyrazin-2-yl group instead of pyridazin-3-yl.

- Activity : Demonstrated antiproliferative effects in cancer cell lines, likely via kinase inhibition. The alkoxy group on the furopyrazine ring modulates solubility and target engagement .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Substituent Impact: Aromatic Rings: 2,3-Dimethylphenyl (target) vs. 2-methoxyphenyl (BG13856) highlights the trade-off between lipophilicity and solubility. Heterocycles: Pyridazine vs.

- Pharmacological Optimization: Trifluoromethyl groups (PKM-833) enhance CNS penetration and metabolic stability . Pyridin-3-ylamino vs. pyridin-4-ylamino (BG13856) may influence target selectivity due to spatial orientation differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.